Diethyl glutarate
Overview
Description
Diethyl glutarate, also known as diethyl pentanedioate, is an organic compound with the molecular formula C9H16O4. It is a diester derived from glutaric acid and ethanol. This compound is commonly used as a building block in organic synthesis and has various applications in scientific research and industry .
Mechanism of Action
Target of Action
Diethyl glutarate, a cell-permeable form of glutarate, primarily targets T cells , specifically CD8+ T cells . These cells play a crucial role in the immune system’s ability to fight off infections and diseases. This compound influences the differentiation of these cells and enhances their cytotoxic properties .
Mode of Action
This compound exerts its effects through two main mechanisms. Firstly, it inhibits α-ketoglutarate-dependent dioxygenases (αKGDDs) . Secondly, it directly regulates T cell metabolism via post-translational modification of the pyruvate dehydrogenase E2 subunit .
Biochemical Pathways
This compound affects several biochemical pathways. It is generated through the catabolism of l-lysine or l-tryptophan . Upon T cell activation, glutarate levels and glutarylation increase . This increase is due to a hypoxia-inducible factor 1α (HIF1α)-dependent decrease in the expression of glutaryl-CoA dehydrogenase (GCDH) , which degrades glutaryl-coenzyme A (glutaryl-CoA) to crotonyl-CoA . Reduced expression of GCDH results in the accumulation of glutaryl-CoA, which can be used for glutarylation or will yield glutarate .
Result of Action
The action of this compound results in an increase in the cytotoxic properties of T cells, overcoming T cell exhaustion . It also increases the cytotoxicity of both human chimeric antigen receptor (CAR)-T cells and mouse OT1 CD8+ T cells expressing a transgenic T cell receptor that recognizes ovalbumin . In vivo administration of the compound reduces tumor growth and is correlated with increased levels of both peripheral and intratumoral cytotoxic CD8+ T cells .
Biochemical Analysis
Biochemical Properties
Diethyl glutarate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to inhibit α-ketoglutarate-dependent dioxygenases . This interaction alters the activity of these enzymes, influencing various biochemical processes.
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It has been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For example, in T cells, this compound has been found to increase memory T cells as well as T cell cytotoxicity and reduce tumor growth .
Molecular Mechanism
The mechanism of action of this compound involves its interactions at the molecular level. It exerts its effects through α-ketoglutarate-dependent dioxygenase inhibition and through direct regulation of T cell metabolism via post-translational modification of the pyruvate dehydrogenase E2 subunit .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. For instance, upon T cell activation, glutarate levels and glutarylation increase . This suggests that this compound may have long-term effects on cellular function in in vitro or in vivo studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In vivo administration of the compound reduces tumor growth and is correlated with increased levels of both peripheral and intratumoral cytotoxic CD8+ T cells .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is generated through the catabolism of l-lysine or l-tryptophan . It interacts with various enzymes or cofactors, and may also have effects on metabolic flux or metabolite levels.
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl glutarate can be synthesized through several methods. One common synthetic route involves the reaction of ethyl diazoacetate with ethyl acrylate in the presence of a catalyst such as tris(bipyridine)ruthenium(II) dichloride hexahydrate and p-cresol in dichloromethane. The reaction is carried out under irradiation at 25°C for 12 hours, yielding this compound with a total yield of 73% .
Industrial Production Methods
In industrial settings, this compound is typically produced by the esterification of glutaric acid with ethanol. This process involves the use of an acid catalyst, such as sulfuric acid, to facilitate the reaction. The resulting this compound is then purified through distillation to obtain a high-purity product .
Chemical Reactions Analysis
Types of Reactions
Diethyl glutarate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form glutaric acid.
Reduction: It can be reduced to form diethyl 1,5-pentanediol.
Substitution: This compound can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Glutaric acid
Reduction: Diethyl 1,5-pentanediol
Substitution: Various esters and amides depending on the nucleophile used.
Scientific Research Applications
Diethyl glutarate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: this compound is used in studies involving metabolic pathways and enzyme inhibition.
Industry: This compound is used in the production of polymers, resins, and plasticizers
Comparison with Similar Compounds
Similar Compounds
- Diethyl succinate
- Diethyl adipate
- Dimethyl glutarate
- Diethyl malonate
Uniqueness
Diethyl glutarate is unique due to its specific structure and reactivity. Compared to similar compounds, it has distinct applications in T cell differentiation and cytotoxicity enhancement, making it valuable in immunotherapy research .
Properties
IUPAC Name |
diethyl pentanedioate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O4/c1-3-12-8(10)6-5-7-9(11)13-4-2/h3-7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUWSNHWQZPEFEX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCC(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5061162 | |
Record name | Diethyl glutarate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5061162 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
818-38-2, 68989-30-0, 68989-31-1 | |
Record name | Diethyl glutarate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=818-38-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Diethyl glutarate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000818382 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | DIETHYL GLUTARATE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8890 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Pentanedioic acid, di-C8-26-alkyl esters | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Pentanedioic acid, C18-28-alkyl esters | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Pentanedioic acid, 1,5-diethyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Diethyl glutarate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5061162 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Diethyl glutarate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.319 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ETHYL GLUTARATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/84O6XW9RFE | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
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